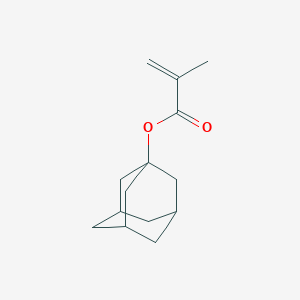

1-Adamantyl methacrylate

描述

Evolution of Adamantane (B196018) Derivatives in Polymer Chemistry

The journey of adamantane in chemistry began with its discovery in petroleum in 1933, an event that launched a new area of research focused on polyhedral organic compounds. wikipedia.orgwikiwand.com Although its existence was postulated as early as 1924, adamantane remained largely a scientific curiosity due to the complexity of its synthesis. wikipedia.orgchemistrylearner.com A significant breakthrough occurred in 1957 when Paul von Ragué Schleyer developed a straightforward and efficient method for synthesizing adamantane from a readily available precursor, dicyclopentadiene. chemistrylearner.com This made adamantane and its derivatives accessible for broader investigation and commercial application. nih.gov

Chemists soon began incorporating the rigid, diamond-like adamantane structure into polymer chains to enhance their physical properties. wikipedia.orgresearchgate.net The introduction of the adamantyl group as a bulky pendant moiety was found to significantly improve the thermal and mechanical characteristics of various polymers. wikipedia.org This led to the development of a wide range of adamantane-containing polymers, with adamantyl methacrylates and acrylates becoming particularly important for creating materials with high thermal stability and specialized functionalities for advanced technological applications. researchgate.net

Significance of Adamantane Moiety in Methacrylate (B99206) Polymers for High-Performance Applications

The incorporation of the adamantane moiety into methacrylate polymers gives rise to materials with a superior property profile compared to conventional acrylic polymers like poly(methyl methacrylate) (PMMA). The bulky and rigid nature of the adamantyl group is directly responsible for these enhancements, making the resulting polymers invaluable for high-performance applications. researchgate.net

Key properties and applications include:

High Thermal Stability: Polymers containing 1-adamantyl methacrylate exhibit a remarkably high glass transition temperature (Tg), with values for poly(this compound) (PAdMA) reported to be over 200°C. researchgate.netpolymersource.ca This exceptional thermal stability allows the material to maintain its structural integrity and mechanical properties at elevated temperatures, a critical requirement for processes such as semiconductor fabrication. researchgate.net

Enhanced Etch Resistance: In the manufacturing of microelectronics, photoresist materials must withstand etching processes that transfer circuit patterns onto a substrate. The adamantane structure has a high carbon-to-hydrogen ratio, which confers excellent resistance to reactive ion etching (RIE). researchgate.netoup.com This property is crucial for creating high-fidelity patterns with minimal degradation of the resist.

193 nm Photoresists: One of the most significant applications of ADMA is in the formulation of photoresists for 193 nm argon fluoride (B91410) (ArF) deep-UV lithography. spiedigitallibrary.orgresearchgate.net Polymers based on ADMA are highly transparent at this wavelength, which is essential for the light to accurately expose the resist layer. oup.com The bulky adamantyl group also helps to control the dissolution rate of the polymer in developer solutions, preventing issues like pattern swelling and collapse. nih.gov

Improved Mechanical and Optical Properties: The rigid adamantane cage restricts the movement of polymer chains, leading to increased stiffness and hardness. researchgate.netresearchgate.net Furthermore, adamantane-containing methacrylate polymers show higher transparency, higher refractive indexes (1.51–1.52), and lower water absorption compared to PMMA, making them suitable for optical applications such as lenses and data storage media. researchgate.netresearchgate.netingentaconnect.com

Dental Resins: The enhanced mechanical properties and thermal stability have led to research into adamantane-based dimethacrylates as components in dental resin composites, aiming to create more durable and long-lasting restorative materials. researchgate.net114.55.40

The combination of these properties makes this compound a strategic component in the design of next-generation materials for electronics, optics, and biomedical applications.

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| CAS Number | 16887-36-8 | chemicalbook.comnih.gov |

| Molecular Formula | C₁₄H₂₀O₂ | chemicalbook.comnih.gov |

| Molecular Weight | 220.31 g/mol | chemicalbook.comnih.gov |

| Appearance | White powder or colorless liquid | chemicalbook.com |

| Boiling Point | 289.3 ± 9.0 °C (Predicted) | chemicalbook.com |

| Density | 1.07 ± 0.1 g/cm³ (Predicted) | chemicalbook.com |

| Refractive Index (n_D) | 1.50 | chemicalbook.com |

Table 2: Property Comparison of PAdMA and PMMA

| Property | Poly(this compound) (PAdMA) | Poly(methyl methacrylate) (PMMA) | References |

| Glass Transition Temp. (Tg) | ~220 °C | ~105 °C | researchgate.netpolymersource.caresearchgate.net |

| Thermal Stability | High | Moderate | researchgate.netresearchgate.netresearchgate.net |

| Etch Resistance | High | Low | researchgate.netoup.com |

| UV Transparency (at 193 nm) | High | Low | researchgate.netoup.com |

| Refractive Index | ~1.51–1.52 | ~1.49 | researchgate.netingentaconnect.com |

| Water Absorption | Low | Higher | researchgate.netingentaconnect.com |

| Dielectric Constant | Lower | Higher | researchgate.netingentaconnect.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-adamantyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-9(2)13(15)16-14-6-10-3-11(7-14)5-12(4-10)8-14/h10-12H,1,3-8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZVABYGYVXBZDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC12CC3CC(C1)CC(C3)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28854-38-8 | |

| Record name | 2-Propenoic acid, 2-methyl-, tricyclo[3.3.1.13,7]dec-1-yl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28854-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30449680 | |

| Record name | 1-Adamantyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30449680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16887-36-8, 66786-62-7 | |

| Record name | 1-Adamantyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30449680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Adamantyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Adamantyl Methacrylate (stabilized with MEHQ) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Adamantyl Methacrylate and Its Derivatives

Conventional Synthesis Routes

Conventional methods for synthesizing 1-adamantyl methacrylate (B99206) primarily involve the esterification of 1-adamantanol (B105290). These routes are well-established and are based on classical organic reactions. The primary approaches include the reaction of 1-adamantanol with methacrylic acid, methacryloyl chloride, or methacrylic anhydride (B1165640).

The direct esterification of 1-adamantanol with methacrylic acid is a common method. This reaction is typically carried out in the presence of an acid catalyst, such as concentrated sulfuric acid, and often utilizes a solvent that allows for the azeotropic removal of water to drive the reaction to completion. For instance, a process has been described where 1-adamantanol is reacted with methacrylic acid in methylcyclohexane, with sulfuric acid as the catalyst, at temperatures between 100 and 115 °C. chemicalbook.comchemicalbook.com To further increase the conversion of 1-adamantanol, methacrylic anhydride can be added towards the end of the reaction. chemicalbook.comchemicalbook.com This two-step process can achieve high yields of the final product.

Another prevalent conventional method is the reaction of 1-adamantanol with methacryloyl chloride. This approach is often favored for its higher reactivity compared to using methacrylic acid. The reaction is typically performed in the presence of a base, such as pyridine, which acts as a solvent and an acid scavenger to neutralize the hydrochloric acid byproduct. The use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a co-base has been shown to provide reproducible results and good yields of adamantane-based methacrylates.

Transesterification represents another viable, albeit less common, conventional route. This method involves the reaction of an alkyl methacrylate, such as methyl methacrylate, with 1-adamantanol in the presence of a suitable catalyst.

The following table summarizes the key aspects of these conventional synthesis routes.

Table 1: Conventional Synthesis Routes for 1-Adamantyl Methacrylate

| Reactants | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) | Key Features |

|---|---|---|---|---|---|

| 1-Adamantanol, Methacrylic Acid | Sulfuric Acid | Methylcyclohexane | 100 - 115 | 84.1 | Azeotropic removal of water; Methacrylic anhydride can be added to improve conversion. chemicalbook.comchemicalbook.com |

| 1-Adamantanol, Methacryloyl Chloride | Pyridine, DABCO | Pyridine | Not Specified | Good | Pyridine acts as solvent and base; DABCO improves reproducibility. |

Advanced Synthetic Strategies

Advanced synthetic strategies for this compound are primarily focused on the synthesis of its polymers and copolymers with well-defined architectures and properties. These methods offer precise control over molecular weight, polydispersity, and polymer microstructure, which is crucial for applications in areas like microelectronics and advanced materials.

A significant area of advanced synthesis involves controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Nitroxide-Mediated Polymerization (NMP). ATRP has been successfully employed to polymerize this compound (AdMA) to produce well-defined poly(this compound) (PAdMA). This method typically utilizes a catalyst system such as copper(I) bromide (CuBr) with a ligand like 1,1,4,7,10,10-hexamethyltriethylenetetramine (B1217956) (HMTETA) in a solvent like toluene (B28343) at elevated temperatures. iitkgp.ac.in The use of ATRP allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. iitkgp.ac.in

Similarly, NMP has been explored for the polymerization of adamantyl-functionalized methacrylates. While NMP has traditionally been considered more limited in monomer scope, the development of new nitroxides has expanded its applicability to methacrylates. This technique offers another avenue for creating well-defined polymers from adamantyl-containing monomers.

Enzyme-catalyzed synthesis represents an emerging advanced strategy. While specific examples of lipase-catalyzed synthesis of this compound are not extensively documented, the use of enzymes like Candida antarctica lipase (B570770) B for the synthesis of other methacrylate esters from diols and triols suggests its potential as a greener alternative to traditional chemical catalysis. researchgate.net This biocatalytic approach could offer high selectivity under mild reaction conditions.

Furthermore, modern synthesis technologies like continuous flow reactors are being investigated for the production of methacrylate polymers and could potentially be adapted for the synthesis of the this compound monomer itself. Continuous flow systems offer advantages in terms of scalability, reproducibility, and safety.

The table below outlines some of the advanced synthetic strategies involving this compound and its derivatives.

Table 2: Advanced Synthetic Strategies for this compound Derivatives

| Strategy | Reactants/Monomer | Catalyst/Initiator System | Solvent | Key Features |

|---|---|---|---|---|

| Atom Transfer Radical Polymerization (ATRP) | This compound | CuBr/HMTETA | Toluene | Produces well-defined polymers with controlled molecular weight and low polydispersity. iitkgp.ac.in |

| Nitroxide-Mediated Polymerization (NMP) | Adamantyl-functionalized methacrylates | BlocBuilder/SG1 | Not Specified | Offers controlled polymerization of methacrylate monomers. |

| Enzyme-Catalyzed Synthesis (Potential) | 1-Adamantanol, Methacrylic Acid/Ester | Lipase (e.g., Candida antarctica lipase B) | Organic Solvents | Green chemistry approach with high selectivity under mild conditions. researchgate.net |

Polymerization of 1 Adamantyl Methacrylate

Homopolymerization Studies of 1-Adamantyl Methacrylate (B99206)

The homopolymerization of AdMA has been successfully achieved through several techniques, each offering distinct advantages in controlling the polymer's architecture and properties.

The free-radical polymerization of 1-adamantyl methacrylate (AdMA) has been investigated to understand the influence of the bulky adamantyl group on the polymerization kinetics. It has been observed that the polymerization of AdMA is significantly faster than that of other methacrylates like methyl methacrylate (MMA), tert-butyl methacrylate, and cyclohexyl methacrylate. mdpi.com This increased rate is attributed to a reduction in the termination rate constant (kt), a phenomenon ascribed to the steric hindrance imposed by the adamantyl substituent, which limits the mobility of the polymer chain segments around the radical center. mdpi.com This "anchor effect" sterically hinders termination reactions, leading to a higher concentration of propagating radicals and, consequently, a faster polymerization rate. mdpi.com

Copolymers of AdMA and styrene (B11656) (St) have been synthesized via free-radical polymerization in bulk. researchgate.net An azeotropic copolymer is formed at a composition of AdMA/St = 55/45 mol%. researchgate.net The introduction of the adamantyl group into methacrylate polymers has been shown to enhance their thermal and mechanical properties. researchgate.net These improvements are a direct result of the tricyclic, diamond-like structure of adamantane (B196018) and the restricted movement of the polymer chains due to the chair-form cyclohexane (B81311) rings within the adamantyl moiety. researchgate.net

Living anionic polymerization of this compound is a powerful technique for synthesizing well-defined polymers with controlled molecular weights and narrow molecular weight distributions (MWD). researchgate.netnih.gov However, the anionic polymerization of acrylates and methacrylates presents challenges due to side reactions, such as the backbiting of propagating enolate anions and the aggregation of active chain ends. osti.govacs.orgacs.orgresearchgate.net To overcome these issues, specific initiator systems and reaction conditions are employed. acs.orgacs.orgresearchgate.net

Anionic polymerizations of AdMA have been successfully carried out in tetrahydrofuran (B95107) (THF) at low temperatures, typically ranging from -50°C to -78°C. researchgate.net These polymerizations proceed quantitatively, yielding polymers with predictable molecular weights based on the molar ratio of monomer to initiator and narrow MWDs, with polydispersity indices (PDI or Mw/Mn) typically between 1.05 and 1.18. researchgate.net This level of control confirms the living character of these polymerization systems. researchgate.net

The choice of the initiation system is critical for the successful living anionic polymerization of AdMA. Several systems have been investigated to mitigate side reactions and achieve good control over the polymerization. acs.orgacs.org

Commonly used initiator systems include:

sec-Butyllithium/1,1-diphenylethylene/lithium chloride (sec-BuLi/DPE/LiCl) acs.org

Diphenylmethylpotassium/diethylzinc (DPMK/Et2Zn) acs.org

Sodium naphthalenide/diphenylethylene/diethylzinc (Na-Naph/DPE/Et2Zn) acs.org

[1,1-bis(4'-trimethylsilylphenyl)-3-methylpentyl]lithium/lithium chloride researchgate.net

Diphenylmethylpotassium researchgate.net

These initiator systems are typically used in THF at -78°C. acs.orgacs.org The combination of DPMK with a significant excess of Et2Zn as a ligand has proven particularly effective, producing poly(1-adamantyl acrylate) (PAdA) with predictable molecular weights and polydispersity indices around 1.10. osti.govacs.orgresearchgate.net The resulting polymers also exhibit a low level of isotactic content. osti.govacs.org

A counter-ion exchange initiating system, potassium tert-butoxide (t-BuOK)/n-BuLi, has also been explored for the anionic polymerization of alkyl methacrylates, allowing for reactions at temperatures from 0°C to 40°C in THF. nih.gov

The following table summarizes the results of the anionic polymerization of 1-adamantyl acrylate (B77674) (AdA) with various initiator systems in THF at -78°C.

Table 1: Anionic Polymerization of 1-Adamantyl Acrylate (AdA) with Various Initiator Systems

| Initiator System | Ligand | Mn (kg/mol) | Mw/Mn |

|---|---|---|---|

| sec-BuLi/DPE | LiCl | - | - |

| DPMK | Et2Zn | 4.3 - 71.8 | ~1.10 |

| Na-Naph/DPE | Et2Zn | - | - |

Data sourced from multiple studies. osti.govacs.orgacs.orgresearchgate.net

A key advantage of living anionic polymerization is the ability to precisely control the molecular weight and achieve a narrow polydispersity index (PDI). researchgate.netnih.gov In the case of AdMA, the molecular weight of the resulting polymer can be predicted based on the molar ratio of the monomer to the initiator. researchgate.net

Studies have demonstrated that the anionic polymerization of AdMA can produce polymers with a wide range of molecular weights, from 4.3 to 71.8 kg/mol , while maintaining a low PDI of approximately 1.10. osti.govacs.orgresearchgate.net This high degree of control is a hallmark of a living polymerization system, where termination and chain transfer reactions are effectively suppressed. nih.gov The resulting polymers have a heterotactic microstructure of over 85%. polymersource.ca

The successful synthesis of well-defined block copolymers, such as poly(this compound)-b-poly(tert-butyl methacrylate) and poly(this compound)-b-poly(isoprene)-b-poly(this compound), further attests to the living nature of the polymerization. researchgate.net

Atom Transfer Radical Polymerization (ATRP) has been successfully employed for the controlled polymerization of this compound (AdMA), yielding well-defined polymers. researchgate.net This method allows for the synthesis of poly(this compound) (PAdMA) with predictable molecular weights and low polydispersity. researchgate.net

A typical ATRP system for AdMA involves an initiator, such as methyl α-bromoisobutyrate (MBiB), and a catalyst system composed of a copper(I) halide (e.g., CuBr) and a ligand. researchgate.net The polymerization is often conducted in a solvent like toluene (B28343) at elevated temperatures, for example, 60°C. researchgate.net The choice of ligand has a significant impact on the polymerization, with 1,1,4,7,10,10-hexamethyltriethylenetetramine (B1217956) (HMTETA) being identified as a suitable ligand for the ATRP of AdMA. researchgate.net The addition of copper(II) bromide (CuBr2) to the catalytic system can further improve control over the polymerization. researchgate.net

The living nature of the ATRP of AdMA is evidenced by the linear evolution of the number-average molecular weight (Mn) with monomer conversion and the maintenance of a narrow molecular weight distribution (Mw/Mn). researchgate.net Furthermore, the successful synthesis of block copolymers, such as PMMA-b-PAdMA, through activators generated by electron transfer (AGET) ATRP using a poly(methyl methacrylate) macroinitiator, confirms the controlled character of this polymerization technique. researchgate.net

Table 2: ATRP of this compound (AdMA)

| Initiator | Catalyst System | Solvent | Temperature (°C) | Mw/Mn |

|---|---|---|---|---|

| MBiB | CuBr/HMTETA | Toluene | 60 | >1.15 |

| MBiB | CuBr/CuBr2/HMTETA | Toluene | 60 | 1.15 |

Data from Fuchise et al. (2010). researchgate.net

Group Transfer Polymerization (GTP) is another method for achieving the controlled polymerization of acrylic monomers, including this compound (AdMA). polymersource.cauobasrah.edu.iq Developed by DuPont, GTP offers the advantage of being a "living" polymerization that can be conducted at or above room temperature, which is a significant advantage over the low temperatures required for the anionic polymerization of methacrylates. uobasrah.edu.iq

GTP typically employs a silyl (B83357) ketene (B1206846) acetal (B89532), such as 1-methoxy-1-(trimethylsiloxy)-2-methylprop-1-ene (MTS), as an initiator and a nucleophilic or Lewis acid catalyst. uobasrah.edu.iqresearchgate.net The polymerization proceeds via a Michael addition of the silyl ketene acetal to the α,β-unsaturated carbonyl compound. uobasrah.edu.iq The mechanism is sensitive to protonic impurities, which can deactivate the initiator and lead to a loss of molecular weight control. uobasrah.edu.iq

While specific kinetic and mechanistic studies on the GTP of AdMA are not extensively detailed in the provided context, it is established as a viable method for obtaining poly(this compound). polymersource.cacd-bioparticles.net GTP allows for the synthesis of polymers with controlled molecular weights and narrow polydispersity indices, typically in the range of 1.2–1.3. uobasrah.edu.iq This method is particularly well-suited for the preparation of well-defined functional block copolymers. uobasrah.edu.iq

Photopolymerization

Photopolymerization, a process initiated by light, is a key method for curing formulations containing this compound. This technique offers rapid curing at ambient temperatures and precise spatial and temporal control. mdpi.com UV-curable systems are of particular interest for developing new materials with tailored properties. mdpi.com In these systems, a photoinitiator is added to the monomer formulation. Upon exposure to UV radiation, the photoinitiator generates free radicals, which then initiate the polymerization of the methacrylate groups. longchangchemical.com

The bulky adamantyl group can influence the photopolymerization kinetics. It is speculated that the polymerization of monomers with bulky substituents like adamantyl methacrylate is faster than that of other methacrylates due to a reduction in the termination rate constant (k\t). mdpi.com This "anchor effect" is attributed to the steric hindrance of the adamantyl group, which limits the mobility of the polymer chain and sterically blocks the termination reactions, leading to an increased concentration of propagating radicals. mdpi.com

While detailed kinetic studies specifically on the photopolymerization of this compound are not extensively documented in the reviewed literature, it is used as a component in UV-cured epoxy acrylate resin systems. researchgate.net In such systems, it acts as a diluent to decrease viscosity and enhance the thermal and mechanical properties of the cured resin. researchgate.net The incorporation of the adamantyl group can, however, decrease the crosslink density of the resulting polymer due to its significant bulk. researchgate.netresearchgate.net

Copolymerization of this compound

Copolymerization of this compound with other vinyl monomers is a versatile strategy to tailor the properties of the resulting polymers for specific applications.

Copolymerization with Methyl Methacrylate (MMA)

The copolymerization of this compound with methyl methacrylate (MMA) has been explored through various techniques to create polymers with enhanced properties.

Free radical copolymerization is a common method to synthesize copolymers of this compound (ADMA) and methyl methacrylate (MMA). researchgate.net This method is advantageous due to its tolerance to impurities like water and air. researchgate.net The resulting copolymers, P(ADMA-co-MMA), exhibit properties that are a composite of the individual homopolymers, poly(this compound) (PADMA) and poly(methyl methacrylate) (PMMA). researchgate.net

The introduction of the bulky adamantyl group into the PMMA backbone through copolymerization leads to significant improvements in the thermal and mechanical properties of the material. researchgate.net This enhancement is attributed to the rigid, tricyclic diamond-like structure of the adamantane cage, which restricts the movement of the polymer chains. researchgate.net

Table 1: Comparison of Properties of PMMA and P(ADMA-co-MMA)

| Property | PMMA | P(ADMA-co-MMA) | Reference |

|---|---|---|---|

| Transparency (UV-visible) | High | >95% | researchgate.net |

| Refractive Index | Lower | 1.51–1.52 | researchgate.net |

| Water Absorption | Higher | Lower | researchgate.net |

| Dielectric Constant | Higher | Lower | researchgate.net |

Block copolymers of this compound and methyl methacrylate can be synthesized using controlled polymerization techniques, such as living anionic polymerization. While direct synthesis of P(ADMA-b-PMMA) is detailed for the acrylate analogue, the principles are applicable. osti.govacs.org For instance, sequential anionic polymerization has been successfully used to create well-defined block copolymers of 1-adamantyl acrylate (AdA) and MMA, resulting in PAdA-b-PMMA with no residual homopolymer. osti.govacs.org This "living" nature of the polymerization allows for the precise design of the block copolymer architecture. osti.gov

Another approach involves the post-polymerization modification of existing block copolymers. For example, the adamantyl group can be introduced into a polystyrene-block-poly(methyl methacrylate) (PS-b-PMMA) copolymer via a Friedel–Crafts alkylation reaction. rsc.orgrsc.org This method allows for the modification of the chemical incompatibility between the blocks, which in turn influences the microphase separation behavior. rsc.orgrsc.org

In block copolymers, the presence of the adamantyl group increases the incompatibility between the polymer blocks, for example, between a polystyrene block and a poly(methyl methacrylate) block that has been functionalized with adamantyl groups. rsc.orgrsc.org This enhanced incompatibility, quantified by the Flory-Huggins interaction parameter (χ), drives the microphase separation of the block copolymer into well-defined nanostructures such as lamellae, gyroids, and hexagonally close-packed cylinders. rsc.orgrsc.org This strategy has been used to achieve ordered microphase-separated structures with periodicities as low as approximately 16 nm. rsc.org The microphase separation behavior in block copolymers containing adamantyl acrylate has been confirmed by techniques such as differential scanning calorimetry (DSC), atomic-force microscopy (AFM), and small-angle X-ray scattering (SAXS). osti.gov

Copolymerization with Styrene

The copolymerization of this compound (AdMA) with styrene (St) via free-radical polymerization has been investigated to produce materials with high transparency and thermal stability. researchgate.net The thermal and optical properties of the resulting P(AdMA-co-St) copolymers are of particular interest. researchgate.netresearchgate.net

Research has shown that these copolymers exhibit a significant increase in the glass transition temperature (Tg) compared to polystyrene (PSt). researchgate.netacs.orgelsevierpure.com An azeotropic copolymer is formed when the molar ratio of AdMA to St is 55:45. researchgate.netresearchgate.net This azeotropic copolymer has a glass transition temperature of 170 °C and a decomposition temperature of approximately 340 °C. researchgate.netresearchgate.net Furthermore, the refractive index of the copolymer increases in a non-linear fashion with the content of styrene, ranging from 1.522 to 1.591. researchgate.netresearchgate.net The light-scattering loss of the azeotropic copolymer at 633 nm is 28.1 dB/km, which is less than half that of polystyrene, indicating improved optical clarity. researchgate.netresearchgate.net

The reactivity ratios for the copolymerization of styrene (St, monomer 1) and 1-adamantylphenyl methacrylate (AdPMA, monomer 2), a related monomer, were calculated to be r₁(St) = 0.22 and r₂(AdPMA) = 1.52. researchgate.netacs.orgelsevierpure.com This indicates that the adamantane-containing monomer is more reactive than styrene and is preferentially incorporated into the copolymer chain. researchgate.netacs.orgelsevierpure.com

Table 2: Properties of Azeotropic P(AdMA-co-St) Copolymer

| Property | Value | Reference |

|---|---|---|

| Monomer Ratio (AdMA/St) | 55/45 mol% | researchgate.netresearchgate.net |

| Glass Transition Temperature (Tg) | 170 °C | researchgate.netresearchgate.net |

| Decomposition Temperature | ~340 °C | researchgate.netresearchgate.net |

| Light-Scattering Loss (at 633 nm) | 28.1 dB/km | researchgate.netresearchgate.net |

Copolymerization with Other (Meth)acrylate Monomers

The copolymerization of this compound (AdMA) with a variety of other (meth)acrylate monomers allows for the synthesis of polymers with tailored properties. By incorporating different comonomers, characteristics such as solubility, thermal stability, and crosslinking ability can be precisely controlled.

The amphiphilic nature of copolymers synthesized from this compound and a combination of hydrophilic and hydrophobic comonomers leads to unique solution behaviors and material properties. The bulky and rigid adamantyl group imparts significant hydrophobicity to the polymer chain.

In one study, to modulate the solubility of (meth)acrylate-based polymers in aqueous alkaline developers, AdMA was utilized as a hydrophobic monomer in conjunction with 2-ethoxyethyl acrylate (2-EEA) as a hydrophilic comonomer. The resulting copolymers exhibited solubilities that were highly dependent on the ratio of the hydrophobic AdMA units. An increase in the proportion of AdMA led to a decrease in solubility, a crucial characteristic for applications such as negative photoresists.

The copolymerization of AdMA with the hydrophobic monomer methyl methacrylate (MMA) has also been explored. These reactions, often carried out via free radical polymerization, result in copolymers that combine the high thermal stability of poly(this compound) with the properties of poly(methyl methacrylate). Similarly, AdMA has been copolymerized with styrene, another hydrophobic monomer, to create materials with high glass transition temperatures and good thermal stability. The introduction of the bulky adamantyl group into the polymer chain alongside these hydrophobic comonomers has been shown to enhance the thermal and mechanical properties of the resulting materials.

The balance between hydrophilic and hydrophobic segments within the copolymer is a critical factor in determining its end-use applications. For instance, in the context of photolithography, controlling the polymer's dissolution behavior in developers is paramount, and this can be achieved by carefully adjusting the comonomer feed ratios during polymerization.

Incorporating monomers with crosslinkable functionalities into polymers containing this compound is a key strategy for creating robust and stable materials, particularly for applications requiring thermosetting or photolithographic patterning.

One approach involves the copolymerization of AdMA with monomers bearing photocrosslinkable groups. For example, block copolymers have been synthesized by atom transfer radical polymerization (ATRP) that include a block of poly(N-methacryloyloxyethyl N′-adamantyl urea) and a block of poly(2-cinnamoyloxyethyl methacrylate). The cinnamate (B1238496) groups in the latter block can undergo [2+2] cycloaddition upon exposure to UV light, leading to the formation of a crosslinked network. This photocrosslinking enhances the thermal stability of the material.

Another strategy for introducing crosslinkability is through the incorporation of monomers with reactive functional groups that can undergo post-polymerization crosslinking reactions. For (meth)acrylate-based polymers, this can include the use of monomers containing epoxy groups. While specific examples with AdMA are not prevalent in the reviewed literature, the general principle is applicable. A more targeted approach for applications like negative photoresists is transesterification. This involves synthesizing AdMA-containing copolymers with monomers that have hydroxyl groups, such as 1-acryloyloxy-3-hydroxyadamantane or hydroxypropyl methacrylate. osti.gov In the presence of an acid catalyst, these hydroxyl groups can react with the ester groups of the polymer chains, forming a crosslinked structure. osti.gov This method is particularly suitable for applications requiring high-resolution patterning with a 193 nm light source. osti.gov

The introduction of these crosslinkable moieties allows for the transformation of a soluble thermoplastic copolymer into an insoluble and thermally stable network, which is essential for many advanced material applications.

Kinetic Aspects of Copolymerization Reactions

The kinetic behavior of this compound (AdMA) in copolymerization reactions is significantly influenced by the bulky adamantyl group. This steric hindrance affects the reactivity of the monomer and the propagation and termination rates of the polymerization process. The reactivity ratios of AdMA with various comonomers provide quantitative insight into its copolymerization behavior.

In the free-radical copolymerization of AdMA (M₁) with styrene (M₂), the reactivity ratios have been determined. These values indicate how readily each monomer reacts with the growing polymer chains ending in either monomer unit. For instance, in one study, the reactivity ratios were found to be r₁(St) = 0.22 and r₂(AdPMA) = 1.52, where AdPMA is 4-(1-adamantyl)phenyl methacrylate, a structurally similar monomer to AdMA. researchgate.net This suggests that the adamantyl-containing methacrylate radical prefers to add to its own monomer type, and the styrene radical also preferentially adds the adamantyl-containing methacrylate.

In the case of copolymerization with methyl methacrylate (MMA), it has been reported that AdMA is the more reactive comonomer. mdpi.com The reactivity ratios were found to be r_AdMA = 1.25 and r_MMA = 0.79. mdpi.com This indicates that in a growing polymer chain, a radical ending in an AdMA unit preferentially adds another AdMA monomer, and a radical ending in an MMA unit also has a higher tendency to add an AdMA monomer. This difference in reactivity can be attributed to the steric bulk of the adamantyl group, which can influence the termination rate constant (k_t). It has been suggested that the bulky adamantyl group acts as an "anchor," sterically hindering the termination reactions and leading to a higher concentration of propagating radicals. mdpi.com This results in a faster polymerization rate for AdMA compared to other methacrylates like MMA. mdpi.com

The product of the reactivity ratios (r_AdMA × r_MMA) is close to unity, suggesting a tendency towards random copolymerization, albeit with a higher incorporation of AdMA. The sequence distribution in the resulting copolymer is influenced by these reactivity ratios, which in turn affects the final properties of the material, such as its glass transition temperature and thermal stability.

Below is a data table summarizing the reactivity ratios of this compound (and a related monomer) with different comonomers.

| Comonomer System (M₁ / M₂) | r₁ | r₂ | Polymerization Type |

| This compound / Methyl Methacrylate | 1.25 | 0.79 | Radical |

| Styrene / 4-(1-Adamantyl)phenyl Methacrylate | 0.22 | 1.52 | Radical |

| Styrene / 1-Adamantylmethyl Methacrylate | 0.94 | 1.54 | Radical |

Advanced Characterization of Poly 1 Adamantyl Methacrylate and Its Copolymers

Spectroscopic Techniques

Spectroscopy is a fundamental tool for elucidating the chemical structure of PAdMA and its copolymers. Techniques such as NMR, FTIR, and UV-Vis spectroscopy offer detailed information about the polymer's composition and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in confirming the molecular structure and purity of poly(1-adamantyl methacrylate). polymersource.capolymersource.ca The analysis of ¹H NMR spectra allows for the identification of the characteristic protons of the bulky adamantyl group and the polymer backbone.

In copolymers, ¹H NMR is crucial for determining the composition and molar fraction of the constituent monomers. mdpi.comtandfonline.com For instance, in copolymers of 1-adamantyl methacrylate (B99206) (AdMA) and other monomers like methyl methacrylate (MMA) or styrene (B11656), the integration of specific proton signals allows for the quantification of each monomer unit within the polymer chain. tandfonline.comresearchgate.net

The ¹H NMR spectrum of PAdMA in deuterated chloroform (B151607) (CDCl₃) typically displays characteristic signals corresponding to the protons of the adamantyl cage and the methacrylate backbone. polymersource.ca In adamantyl-modified polystyrene-b-poly(methyl methacrylate) copolymers, new signals appearing at chemical shifts of approximately 1.77, 1.87, and 2.08 ppm are attributed to the protons of the adamantyl group. rsc.orgrsc.org More detailed assignments for copolymers have noted signals around 1.7 ppm for the adamantyl -CH₂- protons and 0.85 ppm for the methyl group protons on the polymer backbone. mcgill.ca

Table 1: Characteristic ¹H NMR Chemical Shifts for Adamantyl-Containing Polymers

| Chemical Shift (ppm) | Assignment | Polymer System | Reference |

|---|---|---|---|

| 1.77, 1.87, 2.08 | Adamantyl group protons | Ad-PS-b-PMMA | rsc.orgrsc.org |

| 1.7 | Adamantyl -CH₂- | HAMA/PFS copolymer | mcgill.ca |

| 0.85 | Backbone -CH₃ | HAMA/PFS copolymer | mcgill.ca |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique used to identify the functional groups present in PAdMA and its copolymers, confirming the incorporation of the adamantyl methacrylate monomer into the polymer structure. researchgate.netsemanticscholar.org

The FTIR spectrum of PAdMA shows characteristic absorption bands that confirm its chemical structure. The most prominent peak is the carbonyl (C=O) stretching vibration from the ester group, which typically appears around 1714-1731 cm⁻¹. mdpi.comtandfonline.com Other significant bands are associated with the C-O and C-C stretching vibrations of the adamantyl group. mdpi.com In copolymers of AdMA, the presence of these characteristic bands provides clear evidence of the successful incorporation of the adamantyl moiety. researchgate.netmdpi.com

Table 2: Key FTIR Absorption Bands for Poly(this compound) and its Copolymers

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |

|---|---|---|---|

| 1714 - 1731 | C=O Stretching | Ester Carbonyl | mdpi.comtandfonline.com |

| 1211 | C-O Stretching | Ester | mdpi.com |

| 1103 | C-C Stretching | Adamantyl Cage | mdpi.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to evaluate the optical properties of PAdMA, particularly its transparency. The incorporation of adamantyl groups into methacrylate polymers is known to enhance their optical transparency in the UV-visible region. researchgate.net

Studies have shown that adamantane-containing methacrylate polymers exhibit high transparency, often exceeding 95% in the visible light spectrum. researchgate.netresearchgate.net This high level of transparency is attributed to the bulky and rigid molecular structure of the adamantane (B196018) group. researchgate.netresearchgate.net UV-Vis spectroscopy is also utilized to study the behavior of PAdMA copolymers in solution, for example, by monitoring changes in transmittance as a function of temperature to investigate their thermoresponsive properties. mdpi.comrsc.org In the development of photoresist materials, UV-Vis spectroscopy helps in characterizing the polymer's absorption properties in the deep UV region. researchgate.net

Chromatographic Analysis

Chromatographic techniques are essential for determining the molecular weight and molecular weight distribution of polymers, which are critical parameters influencing their physical and mechanical properties.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the number-average molecular weight (M_n), weight-average molecular weight (M_w), and the polydispersity index (PDI or M_w/M_n) of PAdMA and its copolymers. polymersource.capolymersource.ca

The analysis is typically performed using tetrahydrofuran (B95107) (THF) as the eluent, and the molecular weights are often calibrated against polystyrene or poly(methyl methacrylate) (PMMA) standards. polymersource.camcgill.ca GPC/SEC analysis has been used to confirm the controlled nature of polymerization methods like atom transfer radical polymerization (ATRP) and living anionic polymerization, which can produce well-defined PAdMA with narrow molecular weight distributions (PDI values close to 1.1). researchgate.netresearchgate.net For example, one PAdMA sample synthesized via anionic polymerization was found to have an M_n of 17,500 g/mol and a PDI of 1.15. polymersource.ca In another study, ATRP of AdMA yielded a polymer with an M_n of 15,500 g/mol and a PDI of 1.18. researchgate.net

Table 3: GPC/SEC Data for Poly(this compound) from Various Studies

| M_n ( g/mol ) | M_w ( g/mol ) | PDI (M_w/M_n) | Polymerization Method | Reference |

|---|---|---|---|---|

| 17,500 | 20,200 | 1.15 | Anionic | polymersource.ca |

| 10,090–11,925 | - | 1.59–1.82 | Free Radical | nih.gov |

| 15,500 | - | 1.18 | ATRP | researchgate.net |

| 8,500 | - | 1.14 | Anionic | researchgate.net |

Thermal Analysis Methodologies

Thermal analysis techniques are critical for characterizing the thermal stability and phase transitions of PAdMA. The bulky, rigid adamantyl group significantly influences the thermal properties of the polymer.

Key methodologies include Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). DSC is used to measure the glass transition temperature (T_g), which is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. polymersource.ca PAdMA is known for its high T_g, with reported values often exceeding 170 °C and reaching as high as 220 °C for the homopolymer. polymersource.caresearchgate.net For copolymers, the T_g can be modulated by the comonomer content. For example, in copolymers with styrene, the T_g was found to be 170 °C, while in copolymers with methyl methacrylate, the T_g increased with higher adamantyl content. rsc.orgresearchgate.net

TGA is used to determine the thermal stability and decomposition temperature (T_d) of the polymer. rsc.org The decomposition temperature of a PAdMA-styrene copolymer has been reported to be around 340 °C. researchgate.net The incorporation of the adamantyl group generally enhances the thermal stability of methacrylate polymers. rsc.org

Table 4: Thermal Properties of Poly(this compound) and Related Copolymers

| Polymer | T_g (°C) | T_d (°C) | Analysis Method | Reference |

|---|---|---|---|---|

| PAdMA | 220 | - | DSC | polymersource.ca |

| P(AdMA-co-Styrene) | 170 | ~340 | DSC, TGA | researchgate.net |

| P(1-adamantylmethyl methacrylate) | 201 | - | - | researchgate.net |

| P(p-(1-adamantyl)phenyl methacrylate) | 253 | - | - | researchgate.net |

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a fundamental technique used to determine the glass transition temperature (Tg) of polymers, which is a critical parameter indicating the transition from a rigid, glassy state to a more flexible, rubbery state.

The Tg of PAdMA is significantly influenced by its molecular weight and tacticity. researchgate.net For instance, PAdMA synthesized by anionic polymerization with a molecular weight (Mw) of 71.8 kg/mol exhibits a high Tg of 133 °C. researchgate.net Different polymerization methods can lead to variations in Tg. PAdMA obtained through anionic polymerization has shown a Tg of 195 °C, while another sample prepared by the same method had a Tg of up to 215.06 °C. polymersource.capolymersource.ca

Copolymerization of this compound with other monomers allows for the tuning of thermal properties. For example, copolymers of this compound (AdMA) and styrene (St) exhibit a glass transition temperature that increases with the AdMA content. researchgate.net An azeotropic copolymer of AdMA/St (55/45 mol%) has a Tg of 170 °C. researchgate.net

Block copolymers containing PAdMA segments also show distinct thermal behaviors. In a poly(this compound-b-ethyl methacrylate) block copolymer, the PAdMA block was found to have a Tg of 180 °C, while the poly(ethyl methacrylate) block had a Tg of 79 °C. polymersource.ca Similarly, for a poly(this compound-b-lactide) block copolymer, the polylactide block showed a Tg of 46.71 °C. polymersource.ca This demonstrates the microphase separation in these block copolymers, where each block retains its characteristic thermal properties.

The high Tg of PAdMA and its copolymers, a direct result of the bulky adamantyl side group restricting polymer chain mobility, makes them suitable for applications requiring high thermal stability. ruixibiotech.comingentaconnect.com

Table 1: Glass Transition Temperatures (Tg) of Poly(this compound) and its Copolymers

| Polymer/Copolymer | Synthesis Method | Molecular Weight ( g/mol ) | Tg (°C) |

| Poly(this compound) | Anionic Polymerization | 71,800 | 133 |

| Poly(this compound) | Anionic Polymerization | 3,000 | 195 |

| Poly(this compound) | Anionic Polymerization | 20,200 | 215.06 |

| Poly(this compound-co-styrene) (55/45 mol%) | Free-Radical Polymerization | - | 170 |

| Poly(this compound-b-ethyl methacrylate) | Anionic Polymerization | 17,000 (total) | 180 (PAdMA block) |

| Poly(this compound-b-lactide) | - | 34,000 (total) | 46.71 (PLA block) |

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is employed to evaluate the thermal stability of polymers by measuring the weight loss as a function of temperature. PAdMA and its copolymers generally exhibit excellent thermal stability.

PAdMA homopolymers show high decomposition temperatures. For example, PAdMA has been reported to have a 5% weight loss temperature (Td5) around 376 °C, indicating its outstanding thermal stability compared to other acrylic polymers like poly(tert-butyl acrylate) and poly(methyl acrylate). acs.orgosti.gov Studies on copolymers of this compound and styrene have shown that the onset temperature of decomposition (Td5) increases with the acrylate (B77674) content, ranging from 296–329 °C. researchgate.net An azeotropic copolymer of AdMA and styrene (55/45 mol%) has a decomposition temperature of approximately 340 °C. researchgate.netresearchgate.net

The incorporation of adamantyl groups into other polymer backbones, such as polystyrene, has also been shown to enhance thermal stability. For instance, modifying a polystyrene-block-poly(methyl methacrylate) (PS-b-PMMA) copolymer with adamantyl side chains resulted in an increase in the 5% and 10% weight loss temperatures. rsc.org

The high thermal stability of PAdMA is attributed to the rigid and bulky adamantyl cage structure, which hinders chain scission and degradation at elevated temperatures. ingentaconnect.comnih.gov

Table 2: Decomposition Temperatures of Poly(this compound) and its Copolymers

| Polymer/Copolymer | Td5 (°C) | Decomposition Temperature (°C) |

| Poly(this compound) | 376 | - |

| Poly(this compound-co-styrene) | 296-329 | - |

| Poly(this compound-co-styrene) (azeotropic) | - | ~340 |

| Adamantyl-modified PS-b-PMMA | 348-355 | - |

Thermal Stability and Degradation Kinetics

The thermal stability of PAdMA is a key characteristic, largely due to the bulky adamantyl group which restricts chain mobility and increases the energy required for bond cleavage. ingentaconnect.com The degradation of PAdMA and its copolymers generally occurs at high temperatures. acs.org

The degradation kinetics of polymethacrylates can be influenced by the structure of the alkyl ester group. For poly(alkyl methacrylate)s, the rate of ultrasonic degradation was found to increase with the size of the alkyl group, suggesting that the scission of the main chain is facilitated by the longer side chains. nih.gov While this study did not specifically include PAdMA, it provides insight into the degradation mechanisms of related polymers.

The polymerization of this compound can be much faster than that of other methacrylates, which has been attributed to a reduction in the termination rate constant due to the steric hindrance of the adamantyl group. mdpi.com This "anchor effect" sterically blocks termination reactions, leading to a higher concentration of propagating radicals. mdpi.com

The introduction of adamantyl groups into other polymers, such as in adamantane-containing methacrylate polymers, results in improved thermal stability. ingentaconnect.com This is explained by the tricyclic hydrocarbon structure of adamantane and the limited movement of polymer chains. ingentaconnect.com

Mechanical Characterization Techniques

The mechanical properties of PAdMA and its copolymers are significantly enhanced by the presence of the rigid adamantyl group, leading to materials with high strength and modulus.

Dynamic Mechanical Analysis (DMA)

Dynamic Mechanical Analysis (DMA) is a powerful technique for characterizing the viscoelastic properties of polymers, providing information on the storage modulus (E'), loss modulus (E''), and tan delta as a function of temperature or frequency.

For block copolymers containing PAdMA, DMA reveals distinct glass transitions for each block, confirming microphase separation. rsc.org For example, in triblock copolymers of PAdMA and poly(tetrahydrofurfuryl acrylate) (PTHFA), DMA showed a softening temperature of the PAdMA domains at 123 °C. osti.gov This high softening temperature is superior to that of styrenic thermoplastic elastomers and commercial acrylic-based thermoplastic elastomers with poly(methyl methacrylate) hard blocks. osti.gov

Copolymers of this compound and styrene also show an increase in the glass transition temperature with increasing acrylate content when analyzed by DMA. researchgate.net

Assessment of Mechanical Strength and Modulus

The incorporation of the adamantyl group into methacrylate polymers leads to a significant improvement in mechanical properties. ingentaconnect.com Adamantane-containing methacrylate polymers exhibit enhanced mechanical strength compared to conventional polymers like poly(methyl methacrylate) (PMMA). ingentaconnect.comresearchgate.net

Triblock copolymers of poly(1-adamantyl acrylate)-b-poly(tetrahydrofurfuryl acrylate)-b-poly(1-adamantyl acrylate) have shown superior stress-strain behavior compared to conventional all-acrylic based thermoplastic elastomers. osti.gov These materials are promising as high-performance thermoplastic elastomers with high upper service temperatures and enhanced mechanical strength. researchgate.netacs.orgosti.gov

The improved mechanical properties are attributed to the rigid, bulky nature of the adamantane structure, which stiffens the polymer backbone and increases intermolecular forces. ingentaconnect.com

Optical Property Characterization

PAdMA and its copolymers often exhibit excellent optical properties, including high transparency.

Adamantane-containing methacrylate polymers have been shown to have high transparency in the UV-visible region, with transmittance greater than 95%. ingentaconnect.com This is an improvement over PMMA. ingentaconnect.comresearchgate.net Copolymers of this compound and styrene are also highly transparent. researchgate.net An azeotropic copolymer of AdMA/St has a light-scattering loss at 633 nm of 28.1 dB/km, which is less than half that of polystyrene. researchgate.netresearchgate.net

The refractive index of copolymers of this compound and styrene increases non-linearly with the styrene content, ranging from 1.522 to 1.591. researchgate.netresearchgate.net Adamantane-containing methacrylate polymers have refractive indexes in the range of 1.51–1.52, which is higher than that of PMMA. ingentaconnect.com

The combination of high transparency and thermal stability makes these polymers promising candidates for high-value optical plastics in microelectronics and optoelectronics applications. researchgate.net

Refractive Index Measurements

The refractive index is a critical parameter for optical materials. Adamantane-containing methacrylate polymers exhibit a higher refractive index compared to poly(methyl methacrylate) (PMMA). researchgate.netingentaconnect.com The refractive index of these polymers can be influenced by copolymerization and the incorporation of other monomers.

For instance, in copolymers of this compound (AdMA) and styrene (St), the refractive index shows a non-linear increase with the styrene content, ranging from 1.522 to 1.591. researchgate.netresearchgate.net Copolymers of AdMA with methyl methacrylate (MMA) also demonstrate refractive indexes in the range of 1.51–1.52. researchgate.netingentaconnect.com The introduction of a hydroxyadamantyl substituent in copolymers with MMA further modifies the refractive index. researchgate.net

The introduction of sulfur into the polymethacrylate (B1205211) matrix at room temperature has been shown to produce polymers with a high refractive index of up to 1.72 while maintaining high transparency. nih.gov

Table 1: Refractive Index of Poly(this compound) and its Copolymers

| Polymer/Copolymer | Refractive Index (nD) | Reference |

|---|---|---|

| Poly(this compound) (PAdMA) | ~1.52 | researchgate.netingentaconnect.com |

| P(AdMA-co-Styrene) | 1.522 - 1.591 | researchgate.netresearchgate.net |

| P(AdMA-co-MMA) | 1.51 - 1.52 | researchgate.netingentaconnect.com |

| P(4BPMA40-S20) | 1.72 | nih.gov |

Transparency and Light Scattering Loss

High transparency in the UV-visible region is a key characteristic of adamantane-containing methacrylate polymers, with transmittance often exceeding 95%. researchgate.netingentaconnect.com This high transparency is attributed to the bulky and rigid molecular structure of the adamantane group. researchgate.netingentaconnect.com

Light scattering loss is a crucial factor for applications such as optical fibers. Copolymers of AdMA and styrene have demonstrated significantly lower light scattering loss compared to polystyrene. For an azeotropic copolymer of AdMA/St (55/45 mol%), the light-scattering loss at 633 nm was measured to be 28.1 dB/km, which is less than half that of polystyrene. researchgate.netresearchgate.net The total optical loss for a copolymer-based optical fiber, including molecular vibrational absorption, is in the range of 292–645 dB/km at 500–700 nm, corresponding to transmittances of 86–93% for a 1-meter optical path length. researchgate.net

The presence of particulate matter within the polymer matrix is a major contributor to wavelength-independent scattering and can significantly increase optical loss. soton.ac.uk Therefore, purification of monomers and controlled polymerization environments are critical for achieving low-loss materials. soton.ac.uk

Birefringence Studies

Birefringence, the optical property of a material having a refractive index that depends on the polarization and propagation direction of light, is a critical consideration for optical applications where maintaining polarization is important. The bulky and symmetric nature of the adamantyl group can influence the birefringence of polymers.

Research has focused on creating "zero-birefringence" polymers by copolymerizing monomers with positive and negative birefringence. While specific birefringence values for homopolymers of this compound are not extensively detailed in the provided context, the development of zero-zero-birefringence polymers often involves monomers like N-substituted maleimides and styrene. keio.ac.jp The mechanisms of orientational and photoelastic birefringence in methacrylates are key to designing these advanced optical materials. keio.ac.jp

Dielectric Property Characterization

The non-polar and bulky nature of the adamantyl group contributes to favorable dielectric properties in polymers. Adamantane-containing methacrylate polymers generally exhibit a lower dielectric constant compared to PMMA. researchgate.netingentaconnect.com This characteristic is advantageous for applications in microelectronics, where low-κ dielectric materials are required to minimize signal delay and power consumption. researchgate.netmdpi.com

The introduction of adamantane into polymer structures has been shown to reduce the dielectric constant. researchgate.net In photocurable acrylate polymers, the addition of this compound has been investigated to improve thermal stability and dielectric properties. researchgate.net Copolymers of this compound and methyl methacrylate have been synthesized and their dielectric properties studied, showing improvement over PMMA. ingentaconnect.com

Surface Characterization (e.g., Atomic Force Microscopy, Scanning Electron Microscopy)

Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) are powerful techniques for characterizing the surface morphology and roughness of polymer films. These methods are particularly important in applications such as photoresists for lithography, where pattern fidelity and line edge roughness are critical.

AFM has been employed to analyze the surface morphology and lithographic patterns of resist films containing adamantyl methacrylate. nikolabatina.com.mxnikolabatina.com.mx For instance, in a study of a poly[4-hydroxystyrene-co-2-(4-methoxybutyl)-2-adamantyl methacrylate] system for extreme ultraviolet lithography (EUVL), AFM was used for 3D analysis of the lithography patterns. nikolabatina.com.mxresearchgate.net The destruction of the adamantyl structure in fluorocarbon/argon discharges has been identified as a significant contributor to roughness evolution in photoresist materials. aip.org

SEM is also utilized to evaluate the resolution and line-space patterns of photoresists based on adamantyl methacrylate copolymers. nikolabatina.com.mx These surface characterization techniques are crucial for understanding how plasma processing and other fabrication steps affect the integrity of the polymer surface at the nanoscale. aip.org

Structure Property Relationships in Poly 1 Adamantyl Methacrylate Systems

Influence of Adamantyl Group on Polymer Chain Rigidity and Packing

This increased rigidity and poor packing have a direct and significant impact on the thermal properties of PAdMA. Polymers containing adamantyl groups are known to exhibit exceptionally high glass transition temperatures (Tg). researchgate.net For instance, PAdMA has a reported Tg of approximately 202°C. researchgate.net This high Tg is a direct consequence of the reduced free volume and restricted segmental mobility imposed by the bulky adamantyl side chains. The steric hindrance provided by these groups prevents the polymer chains from easily sliding past one another, thus requiring more thermal energy to transition from a glassy to a rubbery state.

Furthermore, the introduction of adamantyl groups can lead to reduced crystallinity in the resulting polymers. researchgate.net While the rigidity of the adamantane (B196018) unit might be expected to promote ordered structures, its bulky and non-planar shape disrupts the regular alignment of polymer chains, leading to a more amorphous morphology. This disruption of packing also contributes to the enhanced solubility of adamantyl-containing polymers in various organic solvents. researchgate.net PAdMA, for example, is soluble in solvents like THF, chloroform (B151607), toluene (B28343), and 1,4-dioxane. polymersource.ca

The steric effects of the adamantyl group also play a crucial role in the context of copolymers. When incorporated into block copolymers, such as polystyrene-b-poly(methyl methacrylate) (PS-b-PMMA), the adamantyl group increases the incompatibility between the blocks, which can drive the formation of well-ordered microphase-separated structures like lamellar, gyroid, and hexagonally close-packed cylinders. rsc.org This demonstrates that the steric bulk of the adamantyl group can be a powerful tool for controlling the nanoscale morphology of polymer systems.

Impact of Polymerization Method on Microstructure and Tacticity

The method of polymerization significantly influences the microstructure and tacticity of poly(1-adamantyl methacrylate) (PAdMA), which in turn dictates its physical and chemical properties. The primary polymerization techniques employed for AdMA include free-radical polymerization, anionic polymerization, and controlled radical polymerization methods like atom transfer radical polymerization (ATRP). polymersource.caresearchgate.net

Free-radical polymerization of AdMA, often initiated by agents like AIBN, is a common method for producing PAdMA. researchgate.net However, this method typically offers limited control over the polymer's molecular weight, molecular weight distribution (polydispersity), and tacticity. The resulting polymers are often atactic, meaning the stereochemistry of the pendant adamantyl groups along the polymer chain is random.

Anionic polymerization presents a pathway to more controlled polymer architectures. Living anionic polymerization of AdMA can be challenging due to potential side reactions. osti.gov However, by employing specific initiator systems, such as diphenylmethylpotassium in tetrahydrofuran (B95107) at low temperatures, it is possible to synthesize PAdMA with predictable molecular weights and narrow molecular weight distributions (Mw/Mn < 1.1). researchgate.net Anionic polymerization of 1-adamantyl acrylate (B77674) has been shown to produce polymers with a low level of isotactic content (mm triads of 2.1%). osti.govacs.org

Atom Transfer Radical Polymerization (ATRP) has emerged as a robust method for the precise synthesis of PAdMA. researchgate.net ATRP allows for the production of well-defined polymers with controlled molecular weights and low polydispersity. researchgate.net For example, the ATRP of AdMA using a methyl α-bromoisobutyrate/CuBr/CuBr₂/HMTETA catalyst system in toluene at 60°C has been successfully demonstrated. researchgate.netresearchgate.net A key advantage of ATRP is the ability to influence the tacticity of the resulting polymer. For instance, PAdMA prepared in toluene exhibits a syndiotactic-rich structure (mm/mr/rr = 4/27/69), while polymerization in a fluoroalcohol solvent can further enhance the syndiotacticity (mm/mr/rr = 1/21/78). researchgate.net This control over tacticity is crucial as it directly impacts the polymer's properties, including its glass transition temperature.

The choice of polymerization technique, therefore, provides a handle to manipulate not only the macroscopic properties like molecular weight but also the subtle microstructural details of PAdMA, which are critical for its performance in various applications.

Correlation between Adamantane Content and Material Performance

The concentration of the adamantyl moiety in methacrylate-based polymer systems is a critical determinant of the final material's performance characteristics. By adjusting the adamantane content, typically through copolymerization of 1-adamantyl methacrylate (B99206) (AdMA) with other monomers, a wide range of properties can be systematically tuned.

A primary and well-documented effect of increasing adamantane content is the enhancement of thermal stability. The rigid and bulky nature of the adamantyl group restricts the thermal motion of the polymer chains, leading to a significant increase in the glass transition temperature (Tg). For instance, in copolymers of AdMA and styrene (B11656), the Tg increases with higher AdMA content. researchgate.net Similarly, incorporating adamantane into other polymer backbones has been shown to raise the degradation temperature. researchgate.net

The optical properties of the material are also strongly correlated with the adamantane content. Copolymers of AdMA and styrene exhibit a non-linear increase in refractive index with increasing styrene content, ranging from 1.522 to 1.591. researchgate.net This indicates that the adamantane group contributes to a lower refractive index compared to the phenyl group of styrene. Furthermore, the incorporation of adamantane can improve the transparency of the polymer. An azeotropic copolymer of AdMA and styrene (55/45 mol%) demonstrates a light-scattering loss at 633 nm that is less than half that of polystyrene, highlighting the potential of adamantane-containing polymers in optical applications. researchgate.net

In the context of lithography, particularly for 193 nm applications, the adamantane content is crucial for balancing various properties. The hydrophobic adamantyl unit provides etch resistance, a key requirement for photoresist materials. However, its hydrophobicity can negatively impact the solubility in aqueous developers. Therefore, AdMA is often copolymerized with monomers containing hydrophilic groups (e.g., hydroxyl groups) to achieve the desired balance of etch resistance, transparency at 193 nm, and aqueous base solubility. researchgate.net The density and cohesive energy density of these polymer films, which relate to the packing of polymer segments, increase with a higher content of polar groups like hydroxyls. researchgate.net

The mechanical properties of the polymer can also be modulated. The inherent rigidity of the adamantyl group can enhance the stiffness and mechanical strength of the material. This makes adamantane-containing polymers promising candidates for applications requiring high-performance thermoplastic elastomers with a high upper service temperature. osti.gov

Strategies for Tuning Polymer Properties through Molecular Design

The properties of poly(this compound) (PAdMA)-based systems can be strategically tailored through various molecular design approaches. These strategies focus on modifying the polymer architecture at the molecular level to achieve desired performance characteristics for specific applications.

One of the most effective strategies is copolymerization . By copolymerizing this compound (AdMA) with other vinyl monomers, a vast design space for new materials is opened up. The choice of comonomer is critical in dictating the final properties of the copolymer. For example:

Copolymerization with Styrene: This allows for the tuning of thermal and optical properties. A specific azeotropic composition of AdMA and styrene (55/45 mol%) results in a copolymer with a high glass transition temperature (170°C), good thermal stability (decomposition temperature ~340°C), and improved optical transparency compared to pure polystyrene. researchgate.net

Copolymerization with Monomers Containing Functional Groups: For applications like photoresists, AdMA is copolymerized with monomers bearing hydrophilic groups, such as hydroxyl or carboxylic acid moieties. This approach is essential for balancing the high etch resistance imparted by the adamantyl group with the necessary aqueous base solubility for development processes in lithography. researchgate.net

Another key strategy involves the introduction of spacer groups between the adamantyl moiety and the methacrylate backbone. Inserting flexible spacer groups can modulate the rigidity of the polymer chain. This can influence the glass transition temperature and the packing of the polymer chains, providing a finer level of control over the material's properties compared to directly attaching the bulky adamantyl group to the backbone.

Control over polymer tacticity through the selection of the polymerization method is a powerful tool for property tuning. As discussed previously, techniques like ATRP allow for the synthesis of PAdMA with a high degree of syndiotacticity, particularly when conducted in fluoroalcohols. researchgate.net Different tacticities (isotactic, syndiotactic, atactic) can lead to significant variations in properties such as solubility, crystallinity, and thermal behavior, even for polymers with the same chemical composition and molecular weight.

Finally, the creation of block copolymers represents a sophisticated molecular design strategy. By sequentially polymerizing AdMA with other monomers, well-defined block copolymers can be synthesized. For instance, block copolymers of AdMA and methyl methacrylate (MMA) have been prepared via living anionic polymerization. osti.govacs.org In these systems, the distinct properties of each block can be leveraged. The PAdMA block provides high thermal stability and rigidity, while the PMMA block can offer different solubility characteristics or serve as a matrix for further modifications. The incompatibility between the blocks, enhanced by the bulky adamantyl group, can also be used to drive self-assembly into ordered nanostructures, a crucial aspect for applications in nanotechnology and advanced materials. rsc.org

Applications of Poly 1 Adamantyl Methacrylate and Its Copolymers

Advanced Lithographic Materials

The primary application for PAdMA-based polymers is in the fabrication of microelectronics, where they serve as essential components of photoresists. Photoresists are light-sensitive materials used to pattern substrates, a fundamental step in creating integrated circuits. The incorporation of adamantane (B196018) moieties into polymer chains is particularly beneficial for deep-UV (DUV), extreme-UV (EUV), and electron beam lithography. rsc.orgresearchgate.net

Photoresist Formulations for UV and EUV Lithography

In photolithography, a thin film of a photoresist is coated onto a substrate and exposed to light through a patterned mask. For high-resolution patterning required in modern electronics, short-wavelength light sources like ArF excimer lasers (193 nm) and EUV sources are used. researchgate.net Polymers containing adamantane derivatives are widely used for ArF lithography due to their high transparency at this wavelength and robust performance. researchgate.net

PAdMA is a critical component in chemically amplified resists (CARs), a dominant technology in high-resolution lithography. researchgate.netresearchgate.net The CAR mechanism relies on a photoacid generator (PAG) that produces a strong acid upon exposure to radiation. researchgate.net This photochemically generated acid then acts as a catalyst, initiating a cascade of chemical reactions within the polymer matrix during a subsequent post-exposure bake step. researchgate.net

In a typical positive-tone resist system, the acid catalyzes the cleavage of acid-labile protecting groups on the polymer backbone. The adamantyl group in PAdMA serves as such an acid-cleavable group. 20.210.105 The cleavage of the adamantyl ester transforms the polymer from a nonpolar, developer-insoluble state to a polar, developer-soluble state (poly(methacrylic acid)), allowing for the creation of a positive image of the mask. 20.210.105 This catalytic nature means a single photoacid molecule can induce many deprotection events, providing the high sensitivity required for advanced lithography. spiedigitallibrary.org For example, a resist based on a copolymer of 3-oxocyclohexyl methacrylate (B99206) and adamantyl methacrylate demonstrated high sensitivity of approximately 10 mJ/cm². spiedigitallibrary.orgresearchgate.net

The dissolution characteristics of a photoresist in an aqueous alkaline developer, such as tetramethylammonium (B1211777) hydroxide (B78521) (TMAH), are critical for achieving high-resolution patterns. researchgate.net The bulky and highly hydrophobic (lipophilic) nature of the adamantyl group plays a crucial role in controlling this behavior. 20.210.105mdpi.com

Incorporating 1-adamantyl methacrylate into a polymer chain significantly reduces its solubility in the developer solution. mdpi.comnih.gov This property is used to create a high dissolution contrast between the exposed (deprotected and soluble) and unexposed (protected and insoluble) regions of the resist film. nih.gov Research has shown that the solubility of (meth)acrylate-based photoresist polymers can be effectively tuned by adjusting the proportion of hydrophobic groups; polymers with more than 50% hydrophobic adamantyl groups can have their solubility in TMAH effectively controlled. researchgate.netnih.gov However, a high content of the lipophilic adamantyl group can sometimes lead to development issues, such as poor adhesion. 20.210.105 To counteract this, developers containing additives like isopropyl alcohol are sometimes used to enhance the dissolution rate of the exposed polymer. spiedigitallibrary.orgresearchgate.net

| Polymer Composition | Key Functional Group | Observed Solubility in TMAH | Reference |

|---|---|---|---|

| Copolymer with high 2-ethoxyethyl acrylate (B77674) (hydrophilic) content | Hydrophilic | Increased solubility | mdpi.com |

| Copolymer with high this compound (hydrophobic) content | Hydrophobic | Decreased solubility, enabling controlled dissolution | mdpi.comnih.gov |

During the fabrication of integrated circuits, the patterned photoresist acts as a protective mask while the underlying substrate is etched, typically using reactive plasma. The resist must be robust enough to withstand this harsh etching process. The incorporation of the rigid, cage-like adamantyl structure into the polymer significantly enhances its dry etch resistance. 20.210.105nih.gov